

# Technical Guide: Physicochemical Properties of 1-Chloro-3-hexyne

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## Compound of Interest

Compound Name: 1-Chloro-3-hexyne

Cat. No.: B15268196

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## Abstract

This technical guide provides a detailed overview of the boiling and melting points of the compound **1-Chloro-3-hexyne** (CAS No: 64881-34-1). Due to a lack of available experimental data in peer-reviewed literature and major chemical databases, this document presents estimated values for these critical physical properties. The estimations have been derived using the reliable Joback group contribution method. Furthermore, this guide outlines comprehensive, standard experimental protocols for the empirical determination of boiling and melting points, which can be applied to this and similar compounds. The content is structured to provide researchers and drug development professionals with a practical framework for understanding and verifying the physicochemical characteristics of **1-Chloro-3-hexyne**.

## Introduction

**1-Chloro-3-hexyne** is a halogenated alkyne, a class of organic compounds that are valuable intermediates in synthetic chemistry. The positions of the chloro group and the triple bond within its six-carbon chain bestow upon it specific reactivity and physical properties. Accurate knowledge of its boiling and melting points is fundamental for its purification, handling, and application in further synthetic steps, as well as for its characterization. This guide addresses the current information gap regarding these properties.

## Physicochemical Data

As of the date of this document, no experimentally determined boiling or melting point data for **1-Chloro-3-hexyne** has been found in prominent chemical databases such as PubChem. The data presented below are estimations generated using the Joback method, a well-established group contribution technique for the prediction of physical properties of organic compounds.

Table 1: Estimated Physicochemical Properties of **1-Chloro-3-hexyne**

Property	Estimated Value	Method
Boiling Point	134.85 °C (408.0 K)	Joback Method
Melting Point	33.2 °C (306.35 K)	Joback Method
Molecular Formula	C <sub>6</sub> H <sub>9</sub> Cl	-
Molecular Weight	116.59 g/mol	-

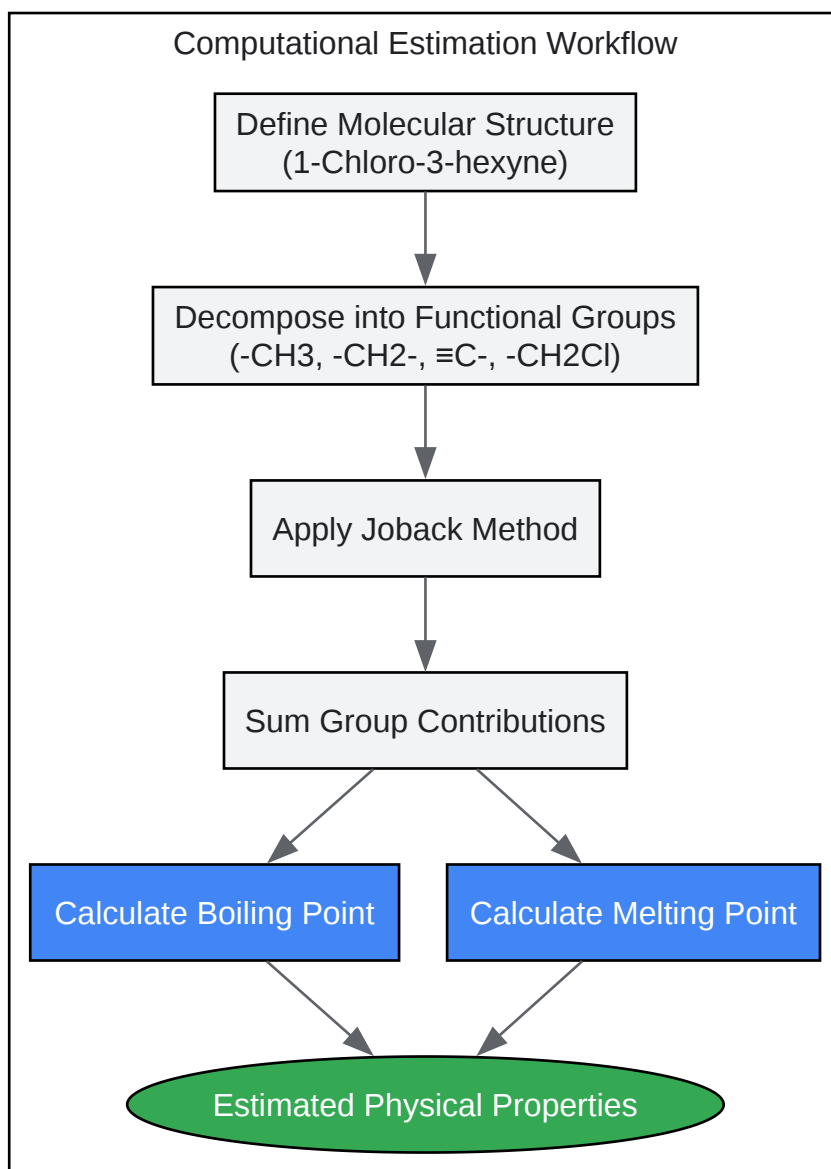
Note: These values are theoretical estimations and should be verified by experimental measurement.

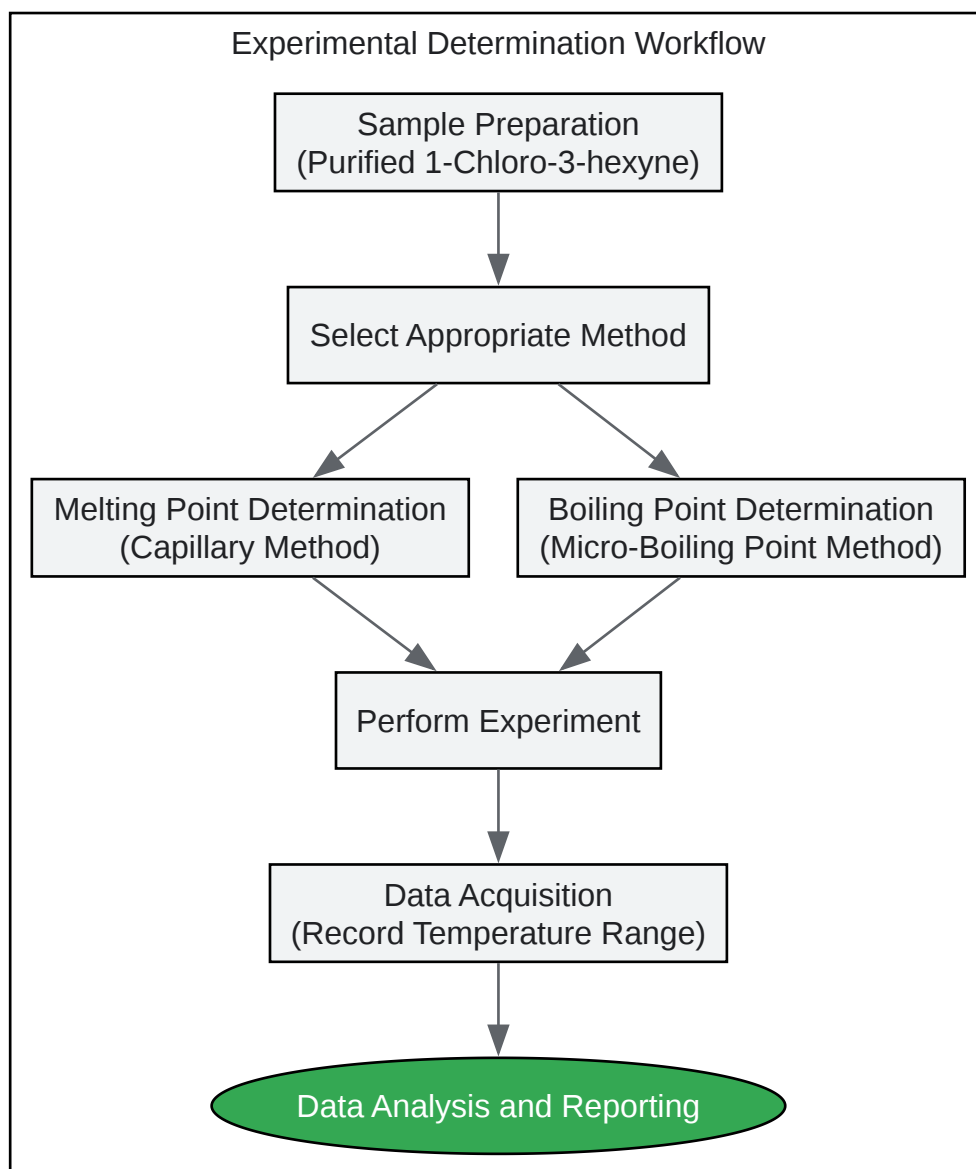
## Methodologies for Property Estimation and Determination

The determination of the boiling and melting points of a chemical entity can be approached through both computational estimation and experimental verification.

### Computational Estimation Workflow

Group contribution methods, such as the Joback method, provide a systematic approach to estimating the physical properties of a molecule based on its structure. This workflow is particularly useful when experimental data is unavailable.





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